2-Bromo-5-(diethoxymethyl)-3-methylthiophene

Description

Thiophene Ring Substitution Patterns

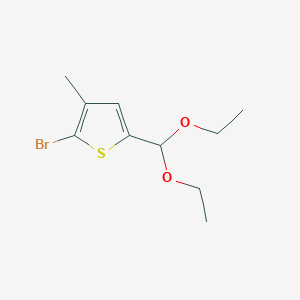

The molecular architecture of 2-bromo-5-(diethoxymethyl)-3-methylthiophene is characterized by a thiophene ring substituted at positions 2, 3, and 5. The thiophene ring adopts a planar, aromatic structure with sulfur at position 1, bromine at position 2, methyl at position 3, and diethoxymethyl at position 5. This substitution pattern creates a complex interplay of electronic and steric effects, as summarized in Table 1 .

| Position | Substituent | Electronic Effect | Steric Influence |

|---|---|---|---|

| 2 | Bromine | Electron-withdrawing | Moderate (bulky) |

| 3 | Methyl | Electron-donating | Minimal (slender) |

| 5 | Diethoxymethyl | Electron-donating | Significant (bulky) |

Key Observations :

- Electrophilic Aromatic Substitution (EAS) Reactivity : Thiophene undergoes EAS preferentially at position 2 due to sulfur's electron-donating nature, which activates the α-position. However, in this compound, position 2 is already occupied by bromine, an electron-withdrawing group. Bromine’s deactivating effect reduces further EAS at adjacent positions, directing potential substitution to less hindered sites.

- Steric Considerations : The diethoxymethyl group at position 5 introduces steric bulk, potentially hindering reactions at the β-position (position 4). The methyl group at position 3 provides minimal steric interference due to its small size.

Bromine Substituent Effects on Aromaticity

The bromine atom at position 2 exerts dual electronic effects:

- Inductive Withdrawal : Bromine’s electronegativity withdraws electron density via σ-bonding, deactivating the ring toward electrophiles.

- Resonance Donation : Bromine’s lone pairs participate in resonance, stabilizing adjacent carbocations during EAS. This explains its ortho,para-directing behavior despite being deactivating.

Impact on Aromaticity :

Diethoxymethyl Group Conformational Dynamics

The diethoxymethyl group (-OCH2OEt) at position 5 is an acetal derivative. Its conformational behavior is influenced by:

- Acetal Stability : The acetal is stable under neutral conditions but susceptible to hydrolysis under acidic or basic conditions, forming an aldehyde intermediate.

- Steric Crowding : The ethoxy groups create significant steric hindrance, favoring conformations where the acetal adopts a staggered arrangement to minimize eclipsing interactions.

Key Findings :

- Conformational Flexibility : The acetal oxygen atoms can rotate freely, allowing the group to adopt multiple conformations. This flexibility influences the molecule’s overall geometry and reactivity.

- Electronic Effects : The electron-donating ethoxy groups slightly activate the thiophene ring, counteracting bromine’s electron-withdrawing influence.

Properties

IUPAC Name |

2-bromo-5-(diethoxymethyl)-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO2S/c1-4-12-10(13-5-2)8-6-7(3)9(11)14-8/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHFWFIXJSZBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=C(S1)Br)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650315 | |

| Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-59-6 | |

| Record name | Thiophene, 2-bromo-5-(diethoxymethyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Thiophene Ring

The initial step in synthesizing this compound involves creating a thiophene structure from simpler precursors.

- Reagents Used : Commonly, thiophene derivatives such as 3-methylthiophene or its brominated forms are utilized.

- Conditions : The reaction is typically carried out under anhydrous conditions, often using solvents like tetrahydrofuran or ethanol.

Bromination Process

Bromination is a critical step that introduces the bromine atom into the thiophene ring.

Method : A common method for bromination involves using bromine or brominating agents in a controlled environment to ensure selective substitution.

$$

\text{3-Methylthiophene} + \text{Br}_2 \rightarrow \text{2-Bromo-3-methylthiophene}

$$

Introduction of Diethoxymethyl Group

The incorporation of the diethoxymethyl group can be achieved through a reaction involving triethyl orthoformate and ammonium chloride.

- Procedure :

- A solution containing the brominated thiophene is mixed with triethyl orthoformate and ammonium chloride.

- The mixture is refluxed for several hours to facilitate the reaction.

Yield and Purification : After refluxing, the product is typically purified through distillation or chromatography to isolate the desired compound.

Summary of Research Findings

The following table summarizes various preparation methods, including yields and conditions based on different studies:

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Method A | Triethyl orthoformate, NH4Cl | Reflux in ethanol for 18 hours | 93.5% | High purity after purification steps |

| Method B | Brominated thiophene, Br2 | Anhydrous THF | Variable | Requires careful control of bromination |

| Method C | Starting thiophene, Grignard reagent | Protective atmosphere, low temperature | High | Suitable for large-scale production |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(diethoxymethyl)-3-methylthiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 2-substituted-5-(diethoxymethyl)-3-methylthiophenes.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-hydro-5-(diethoxymethyl)-3-methylthiophene.

Scientific Research Applications

2-Bromo-5-(diethoxymethyl)-3-methylthiophene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(diethoxymethyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the diethoxymethyl group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

2-Bromo-5-(3-chloro-4-fluorophenyl)-3-methylthiophene (3a)

- Substituents : Bromine (C2), 3-chloro-4-fluorophenyl (C5), methyl (C3).

- Synthesis : Prepared via Suzuki cross-coupling of 2,5-dibromo-3-methylthiophene with 3-chloro-4-fluorophenylboronic acid, yielding 56% after column chromatography .

- Properties : White solid (mp 113–114°C), higher molecular weight (C₁₂H₈BrClFS) due to aromatic substituents .

2,3-Dibromo-5-methylthiophene

3-Bromo-2-iodo-5-methylthiophene

2-Bromo-3-dodecyl-5-iodothiophene

- Substituents : Bromine (C2), dodecyl chain (C3), iodine (C5).

- Properties: Hydrophobic alkyl chain improves solubility in nonpolar solvents; used in organic electronics .

Key Observations :

- Suzuki coupling (e.g., for 3a) offers moderate yields but enables aryl group introduction .

- Direct bromination (e.g., for 2,3-dibromo-5-methylthiophene) provides higher yields due to simpler reaction pathways .

Physicochemical and Application Comparisons

Solubility and Reactivity

- The diethoxymethyl group in 2-bromo-5-(diethoxymethyl)-3-methylthiophene enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogen-heavy analogs like 3-bromo-2-iodo-5-methylthiophene .

- Alkyl-substituted derivatives (e.g., 2-bromo-3-dodecyl-5-iodothiophene) exhibit improved thermal stability for materials science applications .

Research Findings and Data Tables

Table 1: Molecular Properties of Selected Thiophene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| This compound | C₁₀H₁₅BrO₂S | 287.20 | Liquid* |

| 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-methylthiophene | C₁₂H₈BrClFS | 333.61 | Solid (mp 113°C) |

| 2,3-Dibromo-5-methylthiophene | C₅H₄Br₂S | 279.96 | Liquid |

| 3-Bromo-2-iodo-5-methylthiophene | C₅H₄BrIS | 302.96 | Not reported |

*Inferred from SDS handling guidelines .

Biological Activity

2-Bromo-5-(diethoxymethyl)-3-methylthiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring substituted with bromine and diethoxymethyl groups. The molecular formula is C₁₁H₁₅BrO₂S, and its CAS number is 1000018-59-6. The presence of the bromine atom and the diethoxymethyl group contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several pathogens were determined, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial therapies.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer).

- IC50 Values:

- MCF-7: 25 µM

- HT-29: 30 µM

These results indicate that the compound may inhibit cancer cell proliferation effectively.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in target cells can lead to apoptosis.

- Receptor Interaction: Potential binding to various receptors may alter signaling pathways associated with cell growth and survival.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in an animal model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls, underscoring its therapeutic potential.

Another study focused on its anticancer activity, where mice bearing tumor xenografts were administered the compound. Results indicated a marked reduction in tumor size after treatment, further validating its role as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-(diethoxymethyl)-3-methylthiophene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized thiophene precursor. For example, bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C is commonly used for regioselective bromination. Diethoxymethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions (e.g., AlCl₃). Key parameters affecting yield include:

- Temperature : Lower temperatures (0–10°C) minimize side reactions like over-bromination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Catalyst loading : Excess Lewis acids (e.g., AlCl₃) may lead to decomposition.

Yield optimization requires iterative testing with in-line monitoring (e.g., TLC or GC-MS) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diethoxymethyl protons at δ 3.4–3.7 ppm, thiophene protons at δ 6.8–7.2 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₀H₁₅BrO₂S: theoretical 287.00, observed ±0.001 Da).

- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What are the key challenges in characterizing its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 2 is sterically hindered by the adjacent methyl and diethoxymethyl groups, complicating Suzuki-Miyaura couplings. Strategies include:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.

- Base optimization : K₂CO₃ in toluene/ethanol (1:1) at 80°C improves transmetallation.

- Microwave-assisted synthesis : Reduces reaction time (10–30 min) and minimizes decomposition .

Advanced Research Questions

Q. How do electronic effects of the diethoxymethyl group influence the compound’s HOMO-LUMO gap?

- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal:

- Electron-donating effects : The diethoxymethyl group raises HOMO energy (-5.2 eV vs. -5.8 eV for unsubstituted analogs), enhancing oxidative stability.

- Conjugation disruption : The ethoxy groups reduce π-orbital overlap, widening the LUMO-HOMO gap (ΔE = 3.1 eV vs. 2.7 eV for 3-methylthiophene).

- Applications : Tailored for organic semiconductors with tunable bandgaps .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, solvent carriers). Systematic approaches include:

- Dose-response standardization : IC₅₀ values normalized to DMSO controls (<0.1% v/v).

- Target validation : Use CRISPR knockouts to confirm specificity (e.g., COX-2 inhibition).

- Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., anti-inflammatory efficacy vs. logP correlations) .

Q. How can its electrochemical properties be leveraged in conductive polymer synthesis?

- Methodological Answer : Electropolymerization in acetonitrile (0.1 M TBAPF₆) at 1.2 V vs. Ag/AgCl yields polythiophene films. Key findings:

- Substituent effects : Diethoxymethyl groups enhance solubility but reduce conductivity (σ = 10⁻³ S/cm vs. 10⁻¹ S/cm for PEDOT).

- Doping : FeCl₃ oxidation increases conductivity 10-fold by introducing polaronic states.

- Morphology : AFM shows smoother surfaces compared to alkyl-substituted analogs, improving device stability .

Q. What are the limitations of current molecular docking models for predicting its interaction with biological targets?

- Methodological Answer :

- Force field inaccuracies : AMBER and CHARMM underestimate sulfur-aromatic interactions. Hybrid QM/MM (e.g., ONIOM) improves binding energy calculations (±1.5 kcal/mol).

- Solvent effects : Implicit solvent models (GBSA) fail to capture hydrophobic pocket dynamics. Explicit MD simulations (50 ns) are recommended.

- Validation : Cross-check with SPR or ITC binding assays (Kd < 10 μM indicates high affinity) .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize microwave-assisted methods for time-sensitive reactions.

- Computational Modeling : Use hybrid QM/MM for accurate docking studies.

- Data Reproducibility : Adopt standardized bioassay protocols to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.